molecular formula C10H10O3 B2622211 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid CAS No. 933704-11-1

3,4-dihydro-1H-2-benzopyran-8-carboxylic acid

Cat. No.: B2622211
CAS No.: 933704-11-1
M. Wt: 178.187
InChI Key: AZRUZSXNSHVGTE-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the target compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-1H-isochromene-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-3-1-2-7-4-5-13-6-9(7)8/h1-3H,4-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRUZSXNSHVGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933704-11-1
Record name 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
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